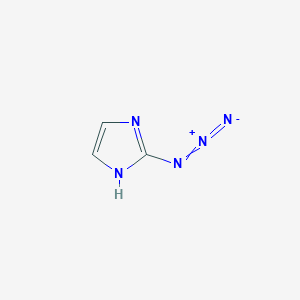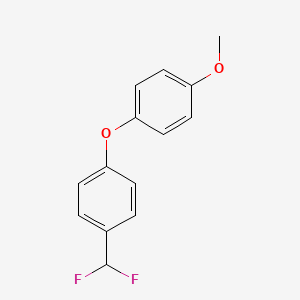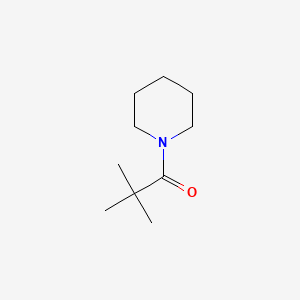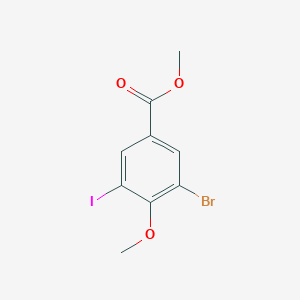
Methyl 3-bromo-5-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3. This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and methoxy groups. It is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the bromination and iodination of methyl 4-methoxybenzoate. The process can be summarized as follows:
Bromination: Methyl 4-methoxybenzoate is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the meta position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the para position relative to the methoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and development.
Comparison with Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
Comparison:
- Methyl 3-bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and versatility in chemical synthesis.
- Methyl 3-bromo-4-methoxybenzoate lacks the iodine atom, making it less reactive in certain coupling reactions.
- Methyl 3-iodo-4-methoxybenzoate lacks the bromine atom, which can affect its reactivity and binding properties.
- Methyl 2-bromo-5-methoxybenzoate has a different substitution pattern, influencing its chemical behavior and applications.
Properties
Molecular Formula |
C9H8BrIO3 |
|---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 3-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
TWJBVWGINRFZCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


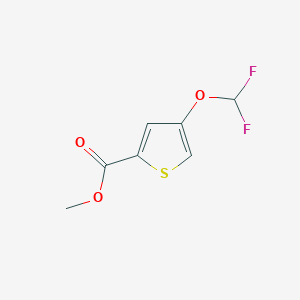
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
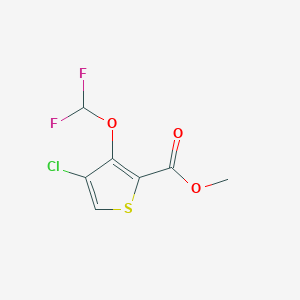
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
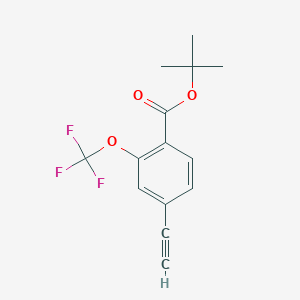
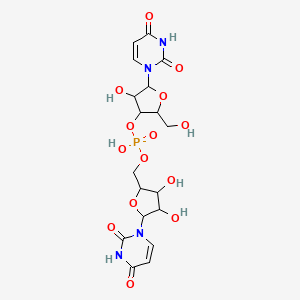
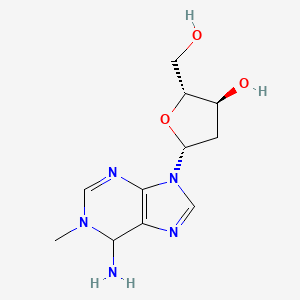
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
